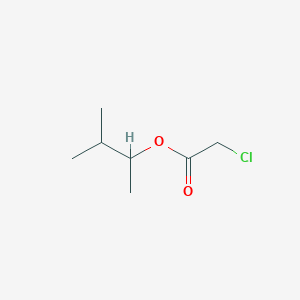
Acetic acid, chloro-, 1,2-dimethylpropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, chloro-, 1,2-dimethylpropyl ester is an organic compound with the molecular formula C7H13ClO2. It is an ester derived from acetic acid and 1,2-dimethylpropyl alcohol, where a chlorine atom is substituted on the acetic acid moiety. This compound is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, 1,2-dimethylpropyl ester typically involves the esterification of acetic acid with 1,2-dimethylpropyl alcohol in the presence of a chlorinating agent. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:
CH3COOH+ClCH2CH(CH3)2OH→CH3COOCH2CH(CH3)2Cl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of chlorinating agents such as thionyl chloride or phosphorus trichloride can enhance the yield of the desired ester. The reaction conditions typically include elevated temperatures and controlled pressure to optimize the esterification process.
化学反応の分析
Types of Reactions
Acetic acid, chloro-, 1,2-dimethylpropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and 1,2-dimethylpropyl alcohol.
Substitution: The chlorine atom in the ester can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Acetic acid and 1,2-dimethylpropyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Reduction: 1,2-dimethylpropyl alcohol.
科学的研究の応用
Acetic acid, chloro-, 1,2-dimethylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other esters and derivatives.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid, chloro-, 1,2-dimethylpropyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of acetic acid and 1,2-dimethylpropyl alcohol. In substitution reactions, the chlorine atom is replaced by other nucleophiles, resulting in the formation of different derivatives. The pathways involved in these reactions are influenced by the reaction conditions and the nature of the reagents used.
類似化合物との比較
Similar Compounds
- Acetic acid, chloro-, 1,1-dimethylpropyl ester
- Acetic acid, bromo-, 1,2-dimethylpropyl ester
- Acetic acid, chloro-, 1,1-dimethylethyl ester
Uniqueness
Acetic acid, chloro-, 1,2-dimethylpropyl ester is unique due to the presence of the chlorine atom on the acetic acid moiety and the 1,2-dimethylpropyl group. This structural feature imparts distinct reactivity and properties compared to other esters. The compound’s ability to undergo various chemical reactions, such as hydrolysis and substitution, makes it valuable in synthetic chemistry and industrial applications.
特性
CAS番号 |
90380-51-1 |
|---|---|
分子式 |
C7H13ClO2 |
分子量 |
164.63 g/mol |
IUPAC名 |
3-methylbutan-2-yl 2-chloroacetate |
InChI |
InChI=1S/C7H13ClO2/c1-5(2)6(3)10-7(9)4-8/h5-6H,4H2,1-3H3 |
InChIキー |
YOUOQIIPGBGSJE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)OC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



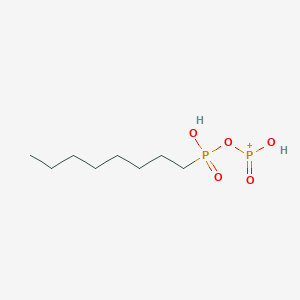
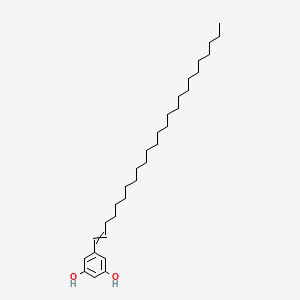
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
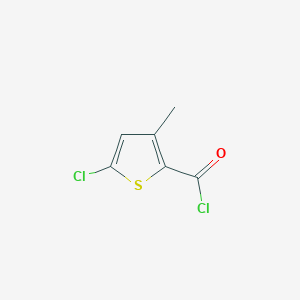
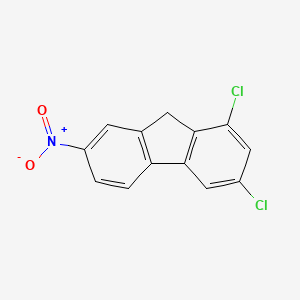
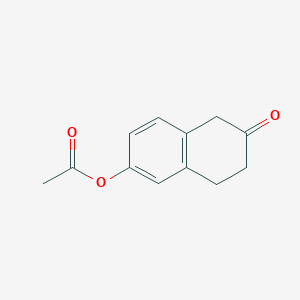

![4-Methyl-4-[3-(trimethylazaniumyl)propyl]morpholin-4-ium diiodide](/img/structure/B14359776.png)
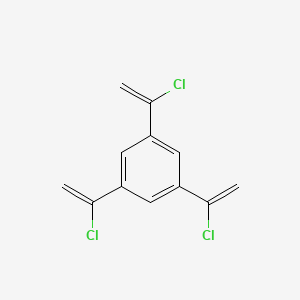
![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)
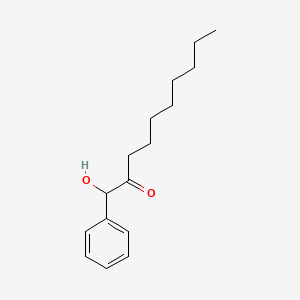
![1,2,3,4,8,9,10,10a-Octahydropyrimido[1,2-a]azepine;benzo[a]anthracen-7-yloxyboronic acid](/img/structure/B14359792.png)
![2-[(But-2-en-1-yl)oxy]ethyl butanoate](/img/structure/B14359799.png)
